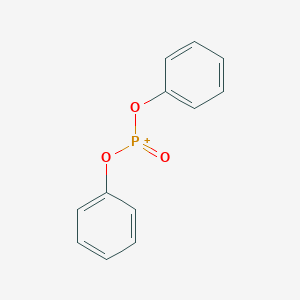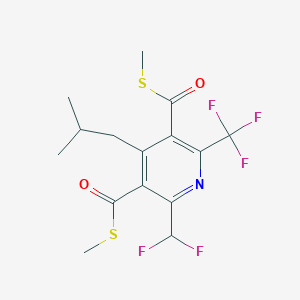
8-Hidroxi-5,6,7,8-tetrahidroisoquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydroisoquinolin-8-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It is a naturally occurring alkaloid found in various plants and animals. This compound has garnered significant interest due to its potential therapeutic and toxic effects.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has been investigated for its role in biological processes and its potential as a neurotoxic agent.
Medicine: Research has focused on its potential therapeutic effects, including its use as an anticancer and antioxidant agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-Tetrahydroisoquinolin-8-ol are Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR) . CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it a target for anticancer therapies. DHFR is an enzyme involved in the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides, and its inhibition can also lead to cell cycle arrest .
Mode of Action
5,6,7,8-Tetrahydroisoquinolin-8-ol interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . This inhibition disrupts the normal function of these enzymes, leading to changes in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 and DHFR by 5,6,7,8-Tetrahydroisoquinolin-8-ol affects the cell cycle and nucleotide synthesis pathways. Inhibition of CDK2 leads to cell cycle arrest at the G2/M phase, while inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides . These disruptions can lead to apoptosis, or programmed cell death.
Pharmacokinetics
Its molecular weight of 14919 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of 5,6,7,8-Tetrahydroisoquinolin-8-ol is the induction of apoptosis in cancer cells. It has been shown to cause a 79-fold increase in apoptosis of A459 lung cancer cells and a 69-fold increase in apoptosis of MCF7 breast cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-ol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which yields trans-decahydroquinolines . Another method involves the reaction of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis to produce 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydroisoquinolin-8-ol are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroisoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol yields trans-decahydroquinolines.
Substitution: The 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines can react with trimethylsilyl isocyanate and isothiocyanate to form carboxamides and thio-carboxamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Trimethylsilyl isocyanate and isothiocyanate.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Trans-decahydroquinolines.
Substitution: 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides.
Comparación Con Compuestos Similares
5,6,7,8-Tetrahydroisoquinolin-8-ol can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: A related compound with similar structural features but lacking the hydroxyl group at the 8-position.
Isoquinoline: A parent compound from which tetrahydroisoquinolines are derived.
Quinoline: Another heterocyclic compound with a similar structure but different reactivity and applications.
The uniqueness of 5,6,7,8-Tetrahydroisoquinolin-8-ol lies in its specific hydroxylation at the 8-position, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h4-6,9,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXHNUMFKYNDOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
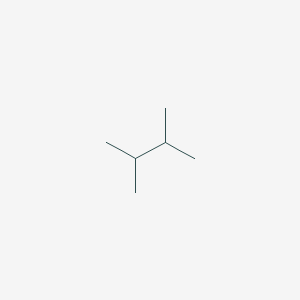
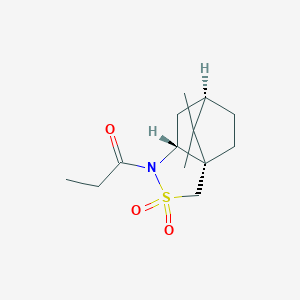
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)


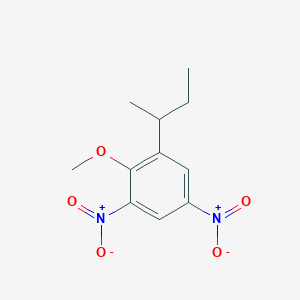
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B166084.png)


